molecular formula C48H60N2O21 B12078429 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester

Cat. No.: B12078429
M. Wt: 1001.0 g/mol
InChI Key: KZFKMLIPIJMBAC-UHFFFAOYSA-N
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Description

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester is a complex biomedical compound. It is primarily used in research for its potential in combating various ailments and afflictions. This compound is part of the carbohydrate and nucleoside family, often utilized in the synthesis of oligosaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester involves multiple steps. The process typically starts with the protection of hydroxyl groups in the galactopyranosyl moiety using acetyl groups. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of automated reactors and purification systems is common to maintain the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents to remove oxygen or add hydrogen.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cell signaling and molecular recognition processes.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate various biochemical processes through its structural components, which can interact with enzymes and receptors. The exact pathways and targets are still under investigation, but its potential in modulating cellular functions is significant.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4-O-acetyl-6-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranosyl-Fmoc-threonine tert-butyl ester .
  • 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-threonine tert-butyl ester .

Uniqueness

The uniqueness of 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester lies in its specific structural configuration, which imparts unique biochemical properties. This makes it particularly valuable in research applications where precise molecular interactions are required.

Properties

Molecular Formula

C48H60N2O21

Molecular Weight

1001.0 g/mol

IUPAC Name

tert-butyl 2-[[3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate

InChI

InChI=1S/C48H60N2O21/c1-23(52)49-38-41(70-46-43(67-29(7)58)42(66-28(6)57)40(65-27(5)56)37(69-46)22-62-25(3)54)39(64-26(4)55)36(21-61-24(2)53)68-44(38)50(35(19-51)45(59)71-48(8,9)10)47(60)63-20-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34-44,46,51H,19-22H2,1-10H3,(H,49,52)

InChI Key

KZFKMLIPIJMBAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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